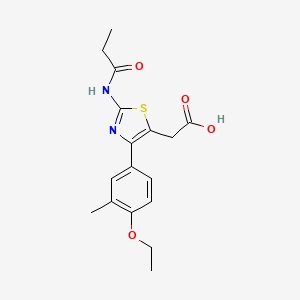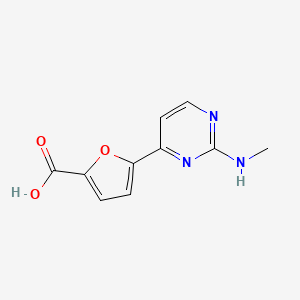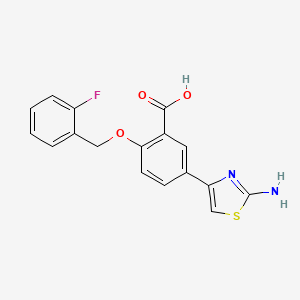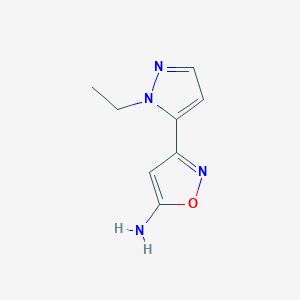
3-(1-Ethyl-1H-pyrazol-5-yl)isoxazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Ethyl-1H-pyrazol-5-yl)isoxazol-5-amine is a heterocyclic compound that features both a pyrazole and an isoxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethyl-1H-pyrazol-5-yl)isoxazol-5-amine typically involves the formation of the pyrazole and isoxazole rings followed by their coupling. One common method involves the reaction of 1-ethyl-1H-pyrazol-5-amine with an appropriate isoxazole precursor under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran (THF) and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Ethyl-1H-pyrazol-5-yl)isoxazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenated compounds for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
3-(1-Ethyl-1H-pyrazol-5-yl)isoxazol-5-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(1-Ethyl-1H-pyrazol-5-yl)isoxazol-5-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate receptor pathways, influencing cellular signaling and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Ethyl-1H-pyrazol-5-amine: Shares the pyrazole ring but lacks the isoxazole moiety.
5-Amino-pyrazoles: These compounds are structurally similar and serve as versatile building blocks in organic synthesis.
Uniqueness
What sets 3-(1-Ethyl-1H-pyrazol-5-yl)isoxazol-5-amine apart is its dual-ring structure, which imparts unique chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex heterocyclic systems and in applications requiring specific molecular interactions .
Propriétés
Formule moléculaire |
C8H10N4O |
|---|---|
Poids moléculaire |
178.19 g/mol |
Nom IUPAC |
3-(2-ethylpyrazol-3-yl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C8H10N4O/c1-2-12-7(3-4-10-12)6-5-8(9)13-11-6/h3-5H,2,9H2,1H3 |
Clé InChI |
HSCGJQVJBGGCLA-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=CC=N1)C2=NOC(=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





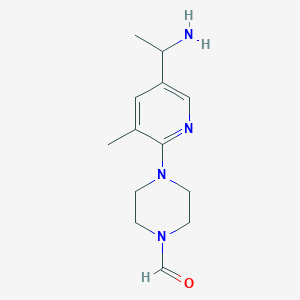
![1-Cyclohexyl-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B11795969.png)
